
Imazethapyr Impurity 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imazethapyr Impurity 10 is a chemical compound related to Imazethapyr, a widely used herbicide . The impurity is provided by BOC Sciences for the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization . The CAS number for Imazethapyr Impurity 10 is 102268-21-3 .
科学的研究の応用
Genotoxic and Cytotoxic Effects
Imazethapyr (IM) has been studied for its cytotoxic and genotoxic effects. In a study using Allium cepa root cells, IM was found to exhibit cytotoxic activity and induced DNA damage in a dose-dependent manner. Interestingly, the herbicide did not show significant genotoxic activity except at a concentration of 10 ppm (Liman, Ciğerci, & Öztürk, 2015).
Impact on Microbial Communities and Plant Growth
Research has indicated that imazethapyr affects soil microbial communities and plant growth. In a study examining its influence on Rhizobium growth and its symbiosis with pea plants, it was found that imazethapyr inhibited the growth of the symbiotic plant rather than directly affecting the bacteria (González, González-Murua, & Royuela, 1996). Another study analyzing Arabidopsis thaliana revealed that imazethapyr affects the root proteome and impacts several key biochemical pathways, including sugar and starch metabolism, and the composition of root cell walls (Qian et al., 2015).
Soil Microbial Biomass and Enzyme Activities
Imazethapyr's effects on soil microbial biomass and various soil enzyme activities were investigated. It was found that at the recommended field rate for soybean weeding, imazethapyr did not adversely affect microbiological processes. However, at higher concentrations, it impacted biomass-C content and enzyme activities (Perucci & Scarponi, 1994).
Effects on Leaf Surface Microbial Communities
A study on the effects of imazethapyr spraying on Arabidopsis thaliana indicated that it inhibited plant growth and altered the leaf surface microbial communities. It was observed that imazethapyr application increased the abundance of Pseudomonas, a genus that includes species pathogenic to plants and humans (Liu et al., 2019).
Photocatalytic Degradation
The photocatalytic degradation of imazethapyr was studied in an aqueous suspension of titanium dioxide, showing potential for effective degradation of the herbicide in water systems (Ishiki, Ishiki, & Takashima, 2005).
Safety And Hazards
The safety data sheet for Imazethapyr, the parent compound, indicates that it may form combustible dust concentrations in air and is very toxic to aquatic life with long-lasting effects . It’s important to avoid release to the environment and to handle with care to prevent exposure through inhalation, skin contact, or eye contact . The specific safety and hazard information for Imazethapyr Impurity 10 is not provided in the searched resources, but it’s reasonable to assume that similar precautions should be taken.
特性
CAS番号 |
102268-21-3 |
|---|---|
製品名 |
Imazethapyr Impurity 10 |
分子式 |
C15H19N3O3 |
分子量 |
289.34 |
外観 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



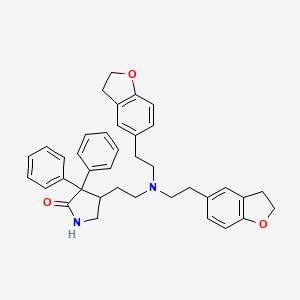
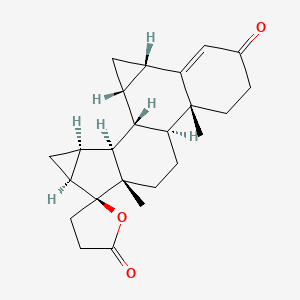
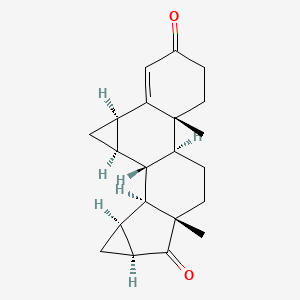
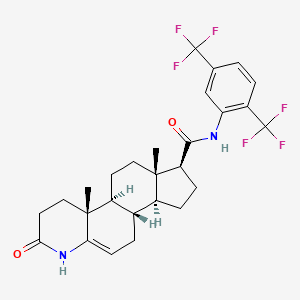
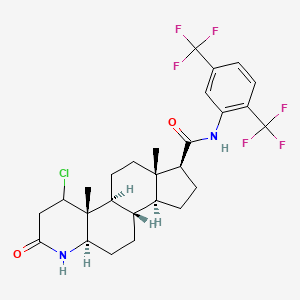
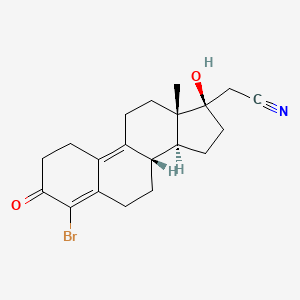
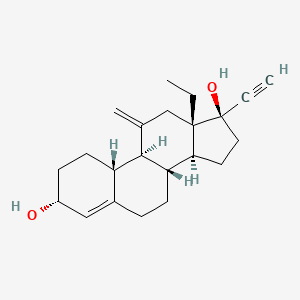
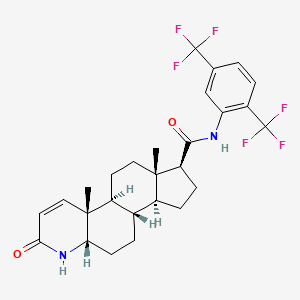
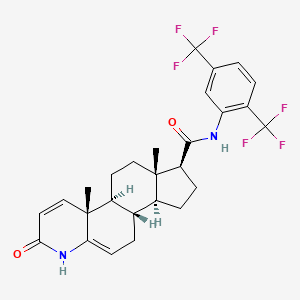
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)